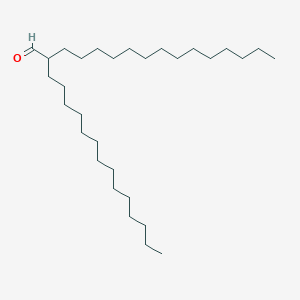
2-Tetradecylhexadecanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tetradecylhexadecanal is an organic compound with the chemical formula C30H60O It is a long-chain aldehyde, which means it contains a carbonyl group (C=O) at the end of a long hydrocarbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Tetradecylhexadecanal can be synthesized through several methods. One common approach involves the oxidation of long-chain alcohols. For instance, the oxidation of 2-tetradecylhexadecanol using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can yield this compound .
Another method involves the ozonolysis of alkenes, where the double bond is cleaved to form aldehydes. This method is particularly useful for producing high-purity aldehydes .
Industrial Production Methods
On an industrial scale, this compound can be produced through the hydroformylation of long-chain alkenes. This process involves the addition of a formyl group (CHO) to the alkene in the presence of a catalyst, typically a rhodium or cobalt complex . This method is efficient and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Tetradecylhexadecanal undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: 2-Tetradecylhexadecanoic acid
Reduction: 2-Tetradecylhexadecanol
Substitution: Various substituted derivatives depending on the nucleophile
Scientific Research Applications
2-Tetradecylhexadecanal has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Tetradecylhexadecanal involves its interaction with various molecular targets and pathways. In biological systems, it can act as a signaling molecule, modulating lipid metabolism and cellular signaling pathways . It can also interact with enzymes involved in oxidation-reduction reactions, influencing metabolic processes .
Comparison with Similar Compounds
2-Tetradecylhexadecanal can be compared with other long-chain aldehydes such as hexadecanal and octadecanal . While these compounds share similar structural features, this compound is unique due to its longer hydrocarbon chain, which can influence its physical and chemical properties. This uniqueness makes it particularly useful in applications requiring specific chain lengths and functionalities .
List of Similar Compounds
- Hexadecanal
- Octadecanal
- 2-Tetradecyloctadecanol
Properties
CAS No. |
184830-00-0 |
|---|---|
Molecular Formula |
C30H60O |
Molecular Weight |
436.8 g/mol |
IUPAC Name |
2-tetradecylhexadecanal |
InChI |
InChI=1S/C30H60O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-30(29-31)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3 |
InChI Key |
VJCHYMWZRZXAQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















